
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is a complex organic compound with a molecular formula of C33H63O15S. This compound is known for its unique structure, which includes multiple ether linkages and a sulfonate group. It is often used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate typically involves a multi-step process:
Esterification Reaction: The initial step involves the reaction of isotridecyl alcohol with ethylene oxide to form isotridecyloxy polyether.
Sulfonation Reaction: The polyether is then reacted with maleic anhydride to form a maleate ester.
Sulfonation: The maleate ester undergoes sulfonation with sodium bisulfite to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled esterification and sulfonation reactions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as distillation and crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonate esters or amines.
Applications De Recherche Scientifique
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. It can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4-dodecyl 2-sulphonatosuccinate: Another surfactant with similar properties but a different molecular structure.
Disodium oleamido MIPA-sulfosuccinate: Used in similar applications but has different hydrophobic and hydrophilic balance.
Uniqueness
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is unique due to its multiple ether linkages, which provide enhanced solubility and stability compared to other surfactants. Its ability to form stable micelles makes it particularly valuable in drug delivery and industrial applications.
Propriétés
Numéro CAS |
85371-55-7 |
|---|---|
Formule moléculaire |
C33H63O15S- |
Poids moléculaire |
731.9 g/mol |
Nom IUPAC |
4-hydroxy-1-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C33H64O15S/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39)/p-1 |
Clé InChI |
UCXMJROFGUPJBD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




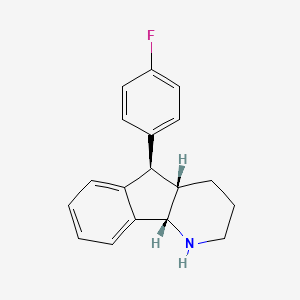
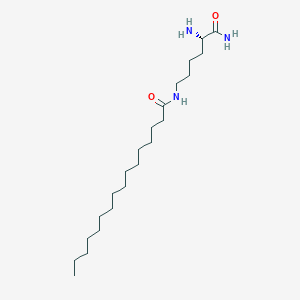
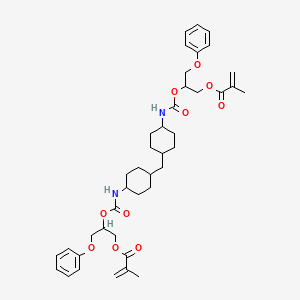

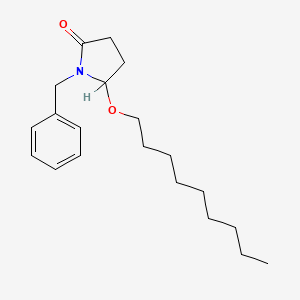
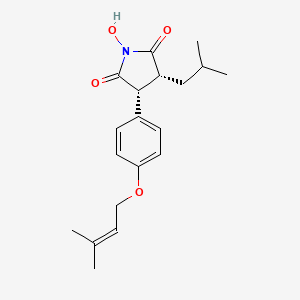
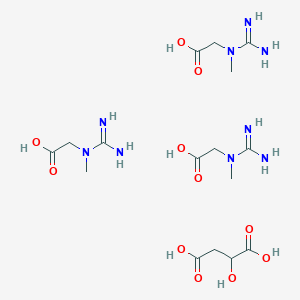



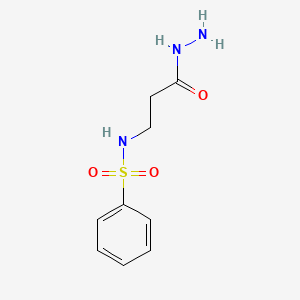
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
